

Application Notes and Protocols: Strychnine as a Molecular Probe in Neurobiology

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Compound of Interest

Compound Name: *Strychnospermine*

Cat. No.: *B2980456*

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Disclaimer: The following information is based on the available scientific literature for strychnine. The term "**Strychnospermine**" is not recognized in the current scientific literature; it is presumed the user intended to inquire about strychnine. Strychnine is a highly toxic substance and should only be handled by trained professionals in a controlled laboratory setting.

Introduction

Strychnine, a potent alkaloid neurotoxin, serves as a highly specific and high-affinity antagonist for the glycine receptor (GlyR), a ligand-gated chloride ion channel. This property makes strychnine an invaluable molecular probe in neurobiology for elucidating the role of glycinergic neurotransmission in various physiological and pathological processes. By blocking the inhibitory action of glycine, strychnine can be used to study neuronal excitability, synaptic plasticity, and the function of motor and sensory pathways. These application notes provide an overview of the use of strychnine as a molecular probe, including its binding characteristics, and detailed protocols for its application in common neurobiological assays.

Data Presentation: Quantitative Analysis of Strychnine-Glycine Receptor Interaction

The following tables summarize the key quantitative data regarding the interaction of strychnine with the glycine receptor, providing a basis for experimental design.

Table 1: Binding Affinity and Cooperativity

Ligand	Receptor/Preparation	Parameter	Value	Reference
[³ H]Strychnine	Rat Spinal Cord Membranes	K _d	2.6 - 4 nM	[1]
Strychnine	Synaptic-Membrane Fractions	Affinity Constant	0.03 μM	[2][3][4]
Glycine	Synaptic-Membrane Fractions	Affinity Constant	10 μM	[2][3][4]
Glycine	Rat Spinal Cord Membranes	EC ₅₀ (for inhibition of [³ H]strychnine binding)	25 μM	[1]
Glycine	Rat Spinal Cord Membranes	Hill Coefficient (for displacement of [³ H]strychnine)	1.7	[1]
Strychnine	Rat Spinal Cord Membranes	Hill Coefficient (for displacement of [³ H]strychnine)	1.0	[1]

Table 2: Effects of Strychnine on Neuronal Activity

Preparation	Strychnine Concentration	Observed Effect	Reference
Murine Spinal Cord Cell Cultures	5-20 nM	Increased multichannel bursting	[5]
Murine Spinal Cord Cell Cultures	> 5 μ M	Regular, coordinated bursting	[5]
Rat Sp5O Convergent Neurons	0.2-0.8 mg/kg (i.v.)	Dose-dependent increase in A β -fiber-evoked responses	[6][7]
Mouse Prefrontal Cortex Layer II/III Pyramidal Neurons	1 μ M	Shift in baseline holding current (~15 pA)	[8]

Experimental Protocols

Radioligand Binding Assay: Competition Analysis of Strychnine Binding to Glycine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for the strychnine-binding site on the glycine receptor using [3 H]strychnine.

Materials and Reagents:

- Receptor Source: Synaptic membrane preparations from rat spinal cord or brainstem.
- Radioligand: [3 H]Strychnine.
- Unlabeled Ligand: Unlabeled strychnine (for determining non-specific binding) and test compounds.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.

- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Membrane Preparation:
 - Homogenize fresh or frozen tissue (e.g., rat spinal cord) in ice-cold buffer.
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the synaptic membranes.
 - Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
 - Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
- Assay Setup:
 - In a 96-well plate, add in the following order:
 - Assay buffer.
 - Increasing concentrations of the unlabeled test compound or unlabeled strychnine (for non-specific binding).
 - [³H]Strychnine at a concentration close to its K_d (e.g., 2-5 nM).
 - The membrane preparation (e.g., 50-100 µg of protein).
 - The final assay volume is typically 200-250 µL.

- Incubation:
 - Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration:
 - Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Detection:
 - Place the filters in scintillation vials.
 - Add scintillation cocktail and allow to equilibrate.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding (counts in the presence of a high concentration of unlabeled strychnine) from the total binding to obtain specific binding.
 - Plot the specific binding as a function of the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Electrophysiology: Patch-Clamp Recording of Strychnine Effects on Glycine-Activated Currents

This protocol outlines the whole-cell patch-clamp technique to record glycine-activated currents and their inhibition by strychnine in cultured neurons.

Materials and Reagents:

- Cell Culture: Primary neuronal culture (e.g., hippocampal or spinal cord neurons) or a cell line expressing glycine receptors.
- External Solution (ACSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
- Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.
- Glycine Stock Solution.
- Strychnine Stock Solution.
- Patch Pipettes: Pulled from borosilicate glass capillaries (resistance 3-5 MΩ).
- Patch-Clamp Amplifier and Data Acquisition System.
- Microscope.

Procedure:

- Preparation:
 - Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
 - Pull patch pipettes and fill with internal solution.
- Obtaining a Whole-Cell Recording:
 - Approach a neuron with the patch pipette while applying positive pressure.
 - Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal.
 - Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

- Clamp the cell at a holding potential of -60 mV.
- Application of Glycine and Strychnine:
 - Establish a baseline recording in the external solution.
 - Apply glycine at a known concentration (e.g., 10-100 μ M) to the neuron using a perfusion system to elicit an inward chloride current.
 - Wash out the glycine and allow the current to return to baseline.
 - Pre-incubate the neuron with strychnine (e.g., 1 μ M) for a few minutes.
 - Co-apply glycine and strychnine and record the current response.
- Data Analysis:
 - Measure the peak amplitude of the glycine-activated currents in the absence and presence of strychnine.
 - Calculate the percentage of inhibition of the glycine-activated current by strychnine.
 - Construct a dose-response curve by applying different concentrations of strychnine to determine its IC_{50} .

In Vivo Microiontophoresis of Strychnine

This protocol describes the local application of strychnine in vivo to study its effects on the firing rate of specific neurons.

Materials and Reagents:

- Anesthetized Animal: (e.g., rat or mouse).
- Multi-barreled micropipette.
- Strychnine solution (e.g., 10 mM in saline, pH adjusted).
- Recording electrode (can be the central barrel of the micropipette).

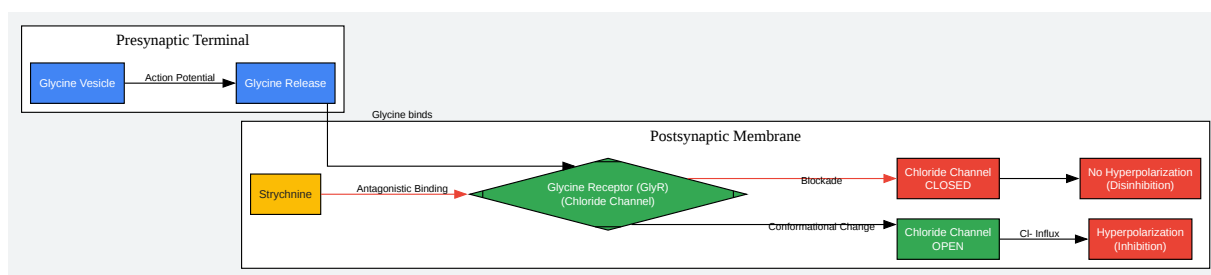
- Microiontophoresis current generator.
- Extracellular recording amplifier and data acquisition system.
- Stereotaxic apparatus.

Procedure:

- Animal Preparation:
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Perform a craniotomy over the brain region of interest.
- Electrode Placement:
 - Lower the multi-barreled micropipette to the target area using stereotaxic coordinates.
 - Identify a neuron by its spontaneous or evoked firing activity recorded through the central barrel.
- Strychnine Application:
 - Establish a stable baseline recording of the neuron's firing rate.
 - Eject strychnine from one of the barrels using a microiontophoretic current (e.g., 10-100 nA).
 - Record the change in the neuron's firing rate during and after the application of strychnine.
 - Use a retaining current of the opposite polarity to prevent leakage of strychnine when not ejecting.
- Data Analysis:
 - Generate a peri-stimulus time histogram (PSTH) to visualize the change in firing rate.
 - Quantify the change in firing rate (e.g., increase in spikes/sec) in response to strychnine application.

Visualizations: Signaling Pathways and Experimental Workflows

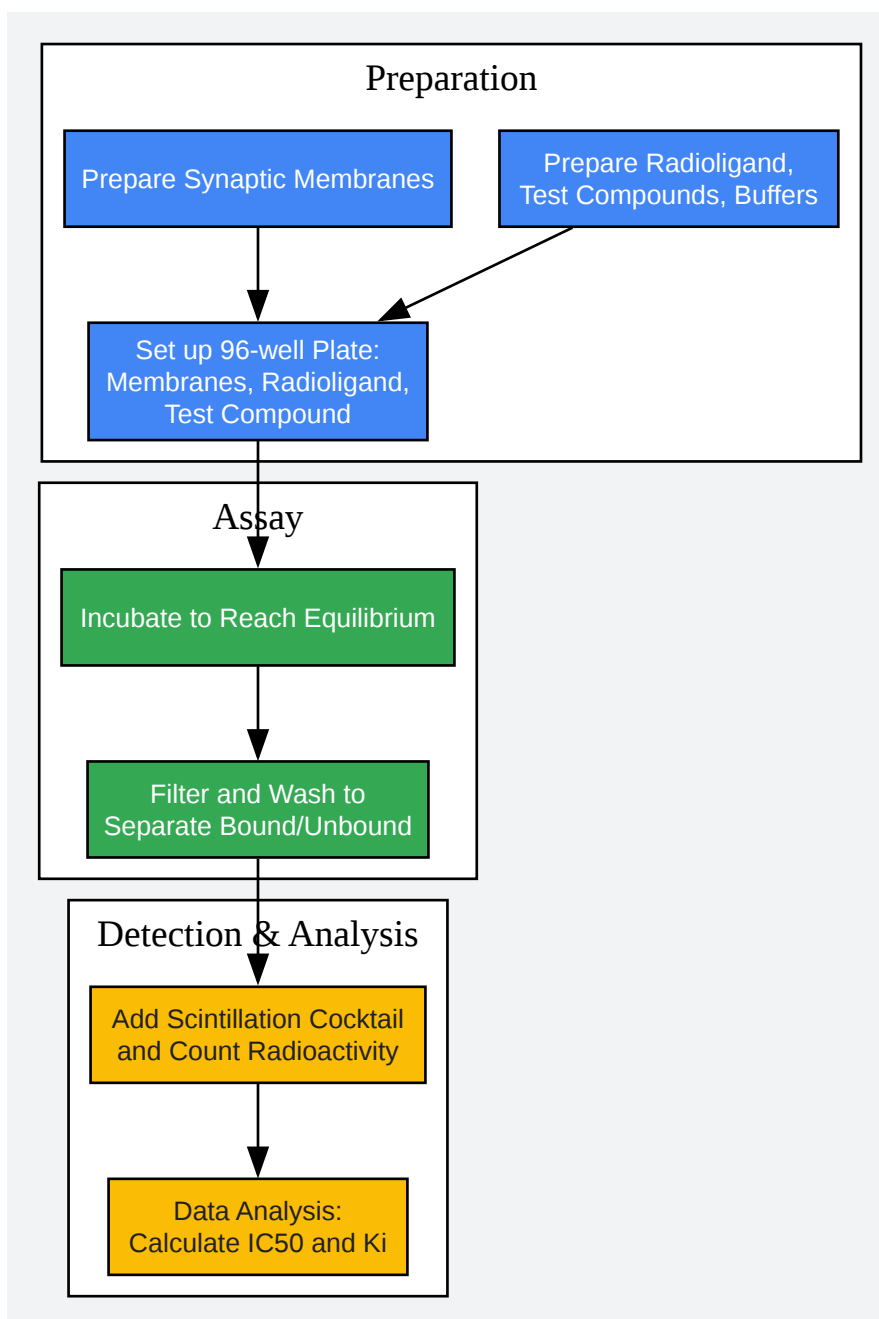
Glycine Receptor Signaling Pathway



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Caption: Glycine receptor signaling pathway and its antagonism by strychnine.

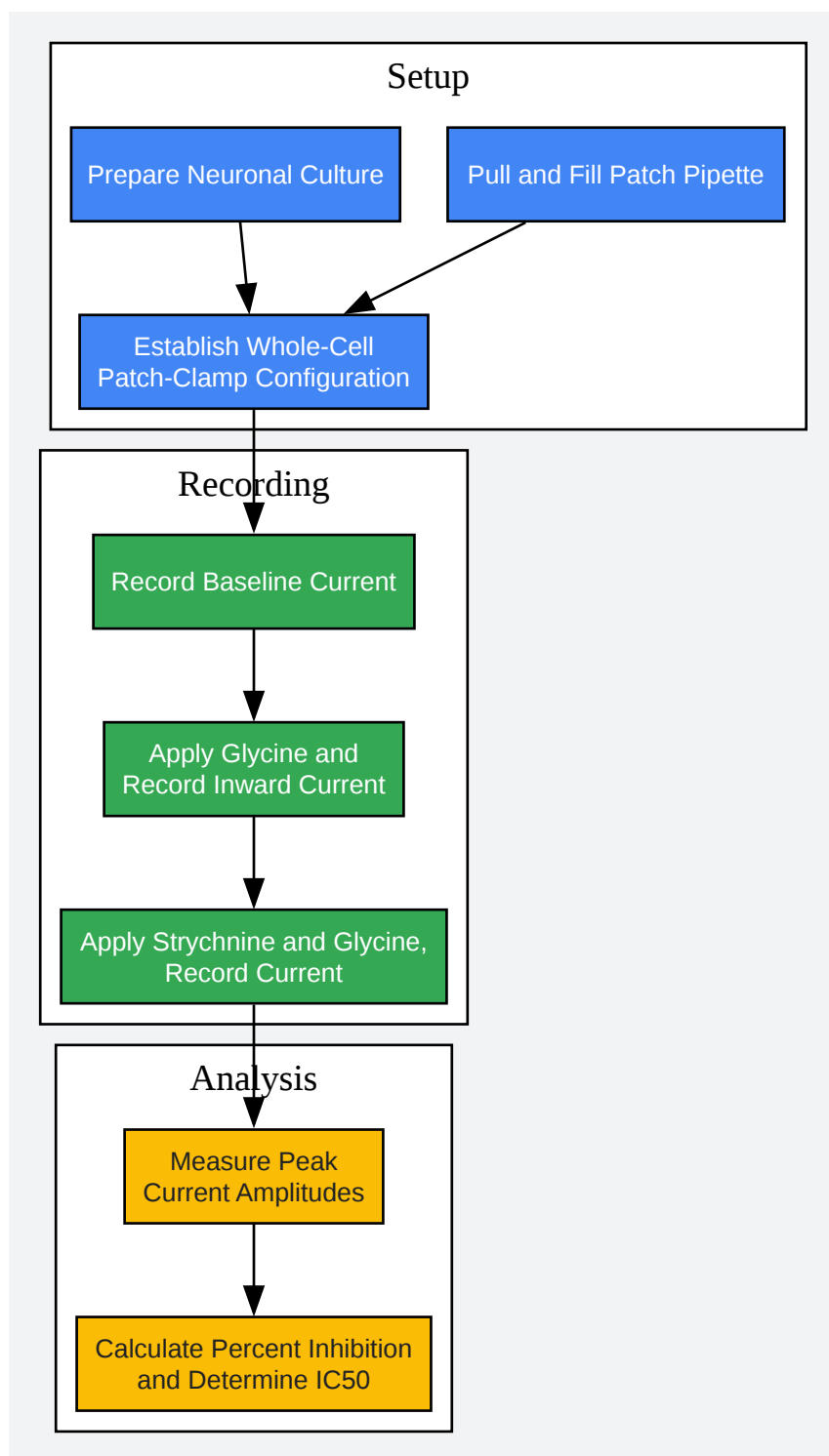
Experimental Workflow: Radioligand Binding Assay



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Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Patch-Clamp Electrophysiology



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Caption: Workflow for a patch-clamp electrophysiology experiment.

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